molecular formula C17H18N4O3S B2353836 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-04-1

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2353836
CAS No.: 1013770-04-1
M. Wt: 358.42
InChI Key: JFRPJZDDKPIPLP-UHFFFAOYSA-N
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Description

The compound “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups could confer interesting chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the thiazole ring is a heterocyclic compound that can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and pyrazole rings could influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds often focuses on synthesis methods and crystal structure analysis. For example, the synthesis and crystal structure of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been explored, providing insights into their chemical behavior and potential applications in material science or pharmaceutical research (Prabhuswamy et al., 2016).

Antimicrobial and Antitubercular Activities

Compounds with structural similarities have been evaluated for their antimicrobial and antitubercular properties. For instance, derivatives of pyrazole and thiazole have shown promising activity against various bacterial and fungal strains, suggesting a potential area of application in developing new antimicrobial agents (Sivakumar & Rajasekaran, 2013).

Anticancer Activity

Research into related pyrazole derivatives has identified compounds with significant anticancer activity. This suggests that studying the anticancer potential of "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide" might yield valuable insights into its efficacy against various cancer cell lines (El-Naggar et al., 2018).

Mechanism of Action

While the specific mechanism of action of this compound is not known, similar compounds have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activities of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential uses in medical applications .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-13(20-21(10)2)16(22)19-17-18-14(9-25-17)12-8-11(23-3)5-6-15(12)24-4/h5-9H,1-4H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPJZDDKPIPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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